molecular formula C14H19BrN2O B1399257 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone CAS No. 1316227-45-8

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone

Cat. No. B1399257
M. Wt: 311.22 g/mol
InChI Key: KRSMNGQSGPGZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone is a chemical compound with the molecular formula C14H19BrN2O . It is used for pharmaceutical testing .

Scientific Research Applications

Pyridylcarbene Formation

  • A study by Abarca, Ballesteros, and Blanco (2006) explored the formation of pyridylcarbene intermediates, including compounds similar to "1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone", through thermal decomposition. This process is significant in organic synthesis and pharmaceutical research (Abarca, Ballesteros, & Blanco, 2006).

Reaction Studies

  • Research by Aghazadeh et al. (2011) involved the reaction of similar bromo-containing compounds with pentane-2,4-dione, demonstrating the potential for synthesizing diverse organic molecules. This is relevant in creating new chemical entities for various applications (Aghazadeh et al., 2011).

Hydrogen-Bonding Patterns

  • Balderson et al. (2007) analyzed the hydrogen-bonding patterns in enaminones, including analogues of the specified compound. This research has implications in understanding molecular interactions and stability (Balderson et al., 2007).

Synthesis of Functionally Substituted Compounds

  • Golobokova et al. (2020) conducted a study on the selective synthesis of functionally substituted 1,2,3-triazoles, which are structurally related. Such synthetic methods can be crucial for developing novel pharmaceuticals and materials (Golobokova et al., 2020).

properties

IUPAC Name

1-[4-[(5-bromopyridin-3-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11(18)17-5-2-3-12(4-6-17)7-13-8-14(15)10-16-9-13/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMNGQSGPGZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 4
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 6
1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.